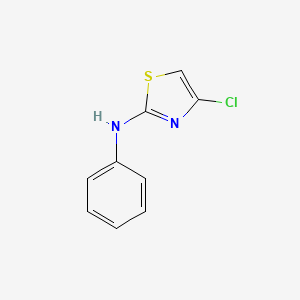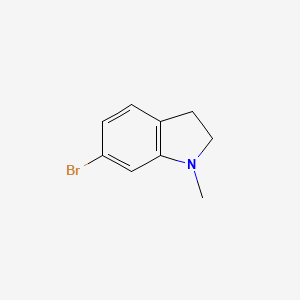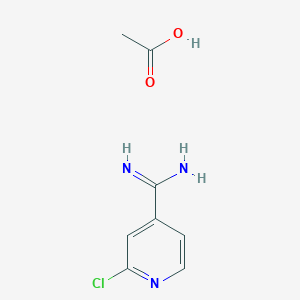
2-(1-Ethylpiperidin-2-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethylpiperidin-2-yl)azepane is a heterocyclic compound that features a seven-membered azepane ring fused with a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpiperidin-2-yl)azepane can be achieved through several methods. One common approach involves the cyclization of linear precursors followed by functionalization. For example, a Pd/LA-catalyzed decarboxylation reaction can be used to form the azepane ring under mild conditions . Another method involves the use of multicomponent heterocyclization reactions, which allow for the formation of the azepane scaffold in a one-pot procedure .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethylpiperidin-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepane ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced azepane derivatives, and various substituted azepanes, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(1-Ethylpiperidin-2-yl)azepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of novel inhibitors and DNA binding reagents.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethylpiperidin-2-yl)azepane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, as an opioid analgesic, it interacts with opioid receptors to produce analgesia and sedation .
Comparación Con Compuestos Similares
Similar Compounds
Azepane: A seven-membered ring compound with similar structural features.
Piperidine: A six-membered ring compound commonly found in medicinal chemistry.
Benzodiazepines: Compounds with a fused benzene and diazepine ring system.
Uniqueness
2-(1-Ethylpiperidin-2-yl)azepane is unique due to its specific ring structure, which combines the properties of both azepane and piperidine.
Propiedades
Fórmula molecular |
C13H26N2 |
|---|---|
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
2-(1-ethylpiperidin-2-yl)azepane |
InChI |
InChI=1S/C13H26N2/c1-2-15-11-7-5-9-13(15)12-8-4-3-6-10-14-12/h12-14H,2-11H2,1H3 |
Clave InChI |
AHUOOIMPGMLGTN-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCCC1C2CCCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11890912.png)


![(3-Methylbutan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B11890941.png)




![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)
![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)




